

Application Note: HPLC Quantification of Oxymorphone Hydrochloride

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Compound of Interest

Compound Name: **Oxymorphone hydrochloride**

Cat. No.: **B1231326**

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This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **Oxymorphone Hydrochloride**. The described protocol is based on established pharmacopeial methods and is suitable for the determination of **oxymorphone hydrochloride** in pharmaceutical dosage forms, such as tablets.

Introduction

Oxymorphone hydrochloride is a potent semi-synthetic opioid analgesic used in the management of moderate to severe pain. Accurate and precise quantification of the active pharmaceutical ingredient (API) is crucial for quality control, formulation development, and stability testing. This document outlines a robust reversed-phase HPLC method with UV detection for the reliable quantification of **oxymorphone hydrochloride**.

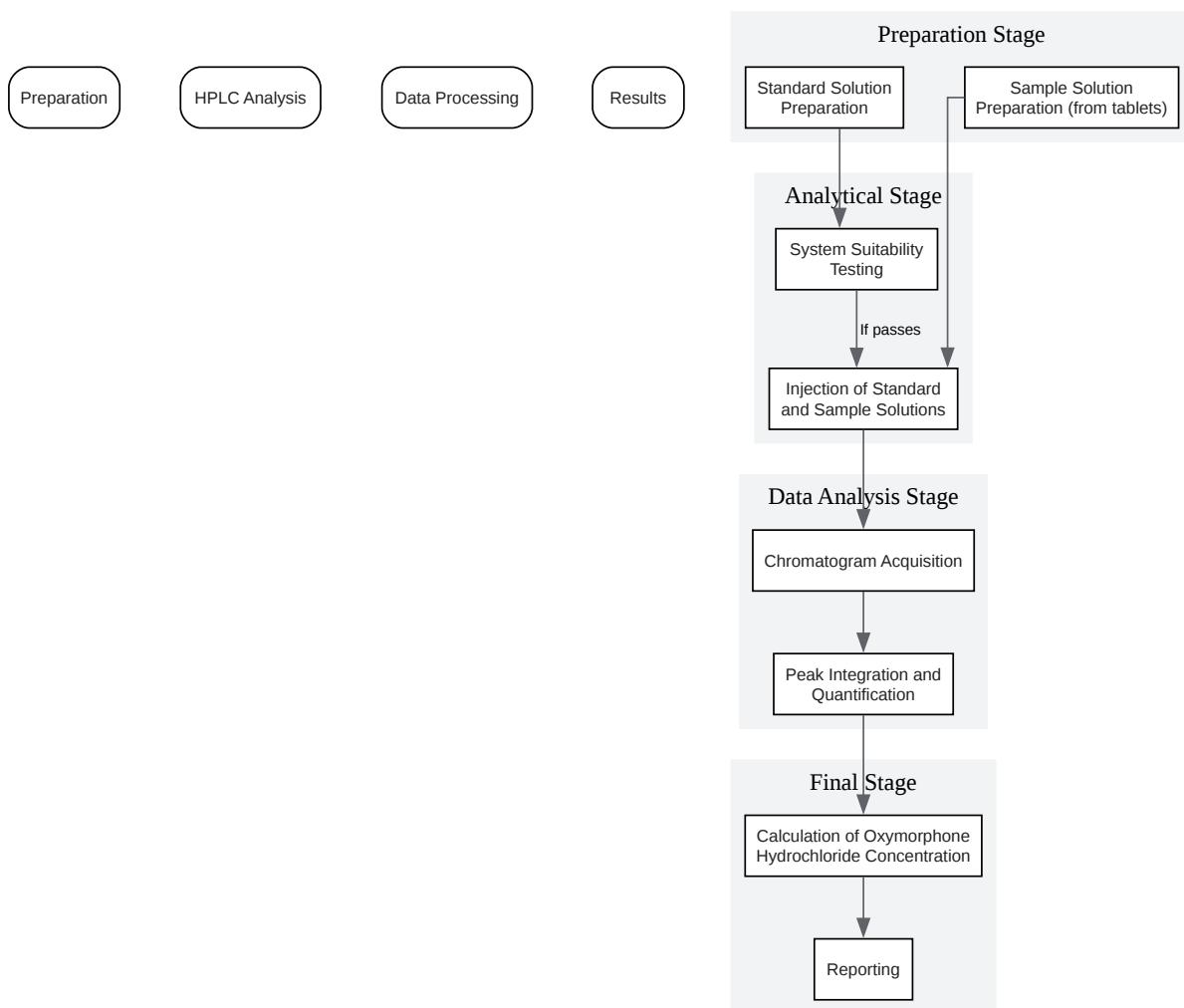
Chromatographic Conditions

The separation and quantification of **oxymorphone hydrochloride** are achieved using a reversed-phase HPLC method. The chromatographic parameters are summarized in the table below.

Parameter	Value
Column	L1 packing (C18), 4.6-mm × 7.5-cm; 3.5- μ m
Mobile Phase	A mixture of aqueous sodium 1-heptanesulfonate and acetonitrile, adjusted to a pH of 2.1 with phosphoric acid.[1]
Flow Rate	1.0 mL/min[1]
Injection Volume	30 μ L[1]
Column Temperature	40°C[1]
Detector	UV at 230 nm[1]
Run Time	Not less than 2.7 times the retention time of oxymorphone.[1]

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC quantification of **oxymorphone hydrochloride**.

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Caption: Experimental workflow for **oxymorphone hydrochloride** quantification.

Protocols

Preparation of Solutions

Solution A: Dissolve 2.02 g of sodium 1-heptanesulfonate in 900 mL of water and add 100 mL of acetonitrile. Adjust the pH to 2.1 with phosphoric acid.[\[1\]](#)

Standard Stock Solution (0.1 mg/mL):

- Accurately weigh a suitable quantity of USP Oxymorphone RS.
- Dissolve in 0.1 N hydrochloric acid to obtain a concentration of 0.1 mg/mL.[\[1\]](#)

Standard Solution:

- Pipette a known volume of the Standard Stock Solution into a volumetric flask.
- Dilute with Solution A to the desired concentration (e.g., corresponding to the sample solution concentration).[\[1\]](#)

Sample Solution (from Tablets):

- Take a minimum of 8 tablets and place them in a suitable volumetric flask.
- Add approximately 50% of the final volume of Solution A.
- Sonicate for at least 15 minutes with intermittent vigorous shaking until the tablets are completely disintegrated.
- Continue to shake for a minimum of 20 minutes.
- Dilute to the final volume with Solution A and mix thoroughly.
- Filter the solution through a 0.45- μm pore size filter, discarding the initial 5 mL of the filtrate. The clear filtrate is the sample solution.[\[1\]](#)

Note: Protect all solutions containing oxymorphone from light and use clear glass HPLC vials.

[\[1\]](#)

HPLC System Setup and Operation

- Set up the HPLC system according to the parameters outlined in the "Chromatographic Conditions" table.
- Equilibrate the column with the mobile phase until a stable baseline is achieved.

System Suitability

Before sample analysis, perform a system suitability test by injecting the Standard Solution. The system is deemed suitable for use if the following criteria are met:

Parameter	Acceptance Criteria
Tailing Factor	Not more than 2.0[1]
Relative Standard Deviation (RSD)	Not more than 2.0% for replicate injections[1]

Sample Analysis

- Inject the Standard Solution and the Sample Solution into the HPLC system.
- Record the chromatograms and integrate the peak areas for oxymorphone.

Data Analysis and Calculations

The concentration of **oxymorphone hydrochloride** in the sample is calculated using the following formula:

$$\text{Result} = (rU / rS) \times (CS / CU) \times (Mr1 / Mr2) \times 100$$

Where:

- rU = Peak response of oxymorphone from the Sample Solution[1]
- rS = Peak response of oxymorphone from the Standard Solution[1]
- CS = Concentration of USP Oxymorphone RS in the Standard Solution (mg/mL)[1]

- CU = Nominal concentration of **oxymorphone hydrochloride** in the Sample Solution (mg/mL)[\[1\]](#)
- Mr1 = Molecular weight of **oxymorphone hydrochloride** (337.80 g/mol)[\[1\]](#)
- Mr2 = Molecular weight of oxymorphone (301.34 g/mol)[\[1\]](#)

Method Validation Characteristics

A validated HPLC method for **oxymorphone hydrochloride** should demonstrate acceptable performance for the following parameters, in accordance with ICH guidelines:

Validation Parameter	Typical Acceptance Criteria
Linearity (r^2)	≥ 0.999
Accuracy (% Recovery)	98.0% to 102.0%
Precision (% RSD)	$\leq 2.0\%$
Specificity	No interference from excipients or degradation products.
Limit of Detection (LOD)	Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ)	Signal-to-noise ratio of 10:1
Robustness	No significant changes in results with small variations in method parameters.

Conclusion

The HPLC method described in this application note is a reliable and robust procedure for the quantitative determination of **oxymorphone hydrochloride** in pharmaceutical formulations. Adherence to the detailed protocols and system suitability criteria will ensure accurate and reproducible results, supporting drug development and quality control activities.

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References

- 1. uspnf.com [uspnf.com]
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